DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE
CAS No.: 66498-59-7
Cat. No.: VC2445362
Molecular Formula: C7H14BrO3P
Molecular Weight: 257.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66498-59-7 |
|---|---|
| Molecular Formula | C7H14BrO3P |
| Molecular Weight | 257.06 g/mol |
| IUPAC Name | (E)-3-bromo-1-diethoxyphosphorylprop-1-ene |
| Standard InChI | InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ |
| Standard InChI Key | YTQMZWCJYREOLX-FNORWQNLSA-N |
| Isomeric SMILES | CCOP(=O)(/C=C/CBr)OCC |
| SMILES | CCOP(=O)(C=CCBr)OCC |
| Canonical SMILES | CCOP(=O)(C=CCBr)OCC |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a phosphonate ester containing a brominated alkenyl group with a specific E (trans) stereochemistry. The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 66498-59-7 |
| Molecular Formula | C7H14BrO3P |
| Molecular Weight | 257.06 g/mol |
| IUPAC Name | (E)-3-bromo-1-diethoxyphosphorylprop-1-ene |
| InChI | InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ |
| InChIKey | YTQMZWCJYREOLX-FNORWQNLSA-N |
| SMILES | CCOP(=O)(/C=C/CBr)OCC |
The compound features a central carbon-carbon double bond with a trans (E) configuration, connecting a diethoxyphosphoryl group to a bromoethyl moiety .
Synonyms and Alternative Nomenclature
This compound is identified by various names in the scientific and commercial literature:
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Diethyl (3-bromoprop-1-en-1-yl)phosphonate
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Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate
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(E)-3-Bromo-1-diethoxyphosphoryl-prop-1-ene
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Diethyl 3-bromo-1-propene phosphonate
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DIETHYL3-BROMO-1-PROPENEPHOSPHONATE
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Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate
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(E)-diethyl 3-bromoprop-1-enylphosphonate
These naming variations reflect different chemical nomenclature conventions while describing the same molecular structure.
Physical and Chemical Properties
Physical Properties
DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE exists as a clear yellow liquid at room temperature with specific physical characteristics that are important for its handling, purification, and application in chemical synthesis .
| Property | Value |
|---|---|
| Physical State | Clear yellow liquid |
| Density | 1.34 g/cm³ |
| Refractive Index | 1.479-1.481 |
| Boiling Point | 75°C (at 1 mmHg) |
| Melting Point | Not specified in literature |
| Flash Point | Not specified for this compound |
The compound's relatively high boiling point under reduced pressure indicates a moderate to high molecular weight consistent with its structure, while its liquid state facilitates handling in laboratory applications .
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
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The bromine atom serves as an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.
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The carbon-carbon double bond allows for addition reactions typical of alkenes.
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The phosphonate group can participate in various transformations, including Horner-Wadsworth-Emmons reactions.
These reactive sites make DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE a versatile building block in organic synthesis .
Synthesis and Preparation Methods
Synthetic Routes
The primary synthetic route to DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE involves bromination of phosphonic acid, P-(1E)-1-propen-1-yl-, diethyl ester. This process introduces a bromine atom into the propene chain through a controlled reaction sequence.
A key reference for the synthesis is documented in Synthetic Communications (Volume 17, page 1735, 1987), which details specific reaction conditions and yields . The DOI for this publication is 10.1080/00397918708063992, providing access to detailed experimental procedures .
Laboratory Preparation
The laboratory preparation typically involves:
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Starting with diethyl vinylphosphonate or a related precursor
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Performing a controlled bromination reaction
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Purification via distillation or chromatographic techniques
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Quality control via spectroscopic methods (NMR, IR)
The compound can be produced at high purity levels (≥95%) suitable for research and further synthetic applications .
Applications in Chemical Synthesis
As a Synthetic Intermediate
DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE serves as a valuable intermediate in several chemical transformations:
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It acts as a key precursor in the synthesis of γ-amino-α,β-unsaturated phosphonates through substitution-elimination sequences with primary amines .
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The bromine functionality allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.
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The phosphonate group can be utilized in olefination reactions, including modified Horner-Wadsworth-Emmons processes.
Biological Applications of Derivatives
The derivatives of this compound, particularly γ-amino-α,β-unsaturated phosphonates, have significant biological importance:
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These compounds can function as NMDA (N-methyl-D-aspartate) receptor antagonists with potential applications in treating epilepsy, ischemia, and migraines .
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Some derivatives exhibit antimicrobial activity with clinical applications .
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The structural diversity accessible through modification of the parent compound allows for the development of compounds with varied biological activities.
The literature indicates that a straightforward multigram synthesis of γ-amino-α,β-unsaturated phosphonates is achievable via a substitution-elimination sequence of dibromophosphonates with primary amines .
| Hazard Type | Classification | GHS Code |
|---|---|---|
| Skin Irritation | Category 2 | H315 |
| Eye Irritation | Category 2 | H319 |
| Respiratory Tract Irritation | Category 3 | H335 |
The compound is labeled with the signal word "Warning" and is associated with the GHS07 pictogram (Exclamation Mark/Irritant) .
| Supplier | Location | Purity Specification |
|---|---|---|
| MolCore | Global | NLT 97% |
| J & K SCIENTIFIC LTD. | China | Not specified |
| Meryer Chemical Technology | China | Not specified |
| TCI Chemical | Global | Not specified |
| Various others | Global | 95-98% typically |
The compound is generally supplied as a liquid in appropriate chemical containers with safety documentation .
Analytical Characterization
Spectroscopic Properties
Spectroscopic methods for characterizing DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE include:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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³¹P NMR provides specific information about the phosphonate group
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¹H and ¹³C NMR confirm the presence and configuration of the double bond
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Infrared (IR) spectroscopy:
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Characteristic bands for P=O, C=C, and C-Br stretching vibrations
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These techniques are crucial for confirming the structure, purity, and stereochemistry (E configuration) of the compound.
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